molecular formula C10H17ClO2 B14360858 5-Butyl-3-chloro-4,5-dimethyloxolan-2-one CAS No. 93179-72-7

5-Butyl-3-chloro-4,5-dimethyloxolan-2-one

Cat. No.: B14360858
CAS No.: 93179-72-7
M. Wt: 204.69 g/mol
InChI Key: NSPUBNRDBOHXIX-UHFFFAOYSA-N
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Description

5-Butyl-3-chloro-4,5-dimethyloxolan-2-one: is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom, with various substituents including a butyl group, a chlorine atom, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-chloro-4,5-dimethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloro-4,5-dimethylpentanoic acid with butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxolane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the chlorine atom, resulting in the formation of 5-butyl-4,5-dimethyloxolan-2-one.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products:

    Oxidation: Formation of 5-butyl-3-chloro-4,5-dimethyloxolan-2-one carboxylic acid.

    Reduction: Formation of 5-butyl-4,5-dimethyloxolan-2-one.

    Substitution: Formation of 5-butyl-3-methoxy-4,5-dimethyloxolan-2-one or 5-butyl-3-cyano-4,5-dimethyloxolan-2-one.

Scientific Research Applications

Chemistry: 5-Butyl-3-chloro-4,5-dimethyloxolan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving oxolane derivatives. It may also serve as a model compound for studying the metabolism of similar structures in living organisms.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be investigated for its activity against certain diseases or as a precursor for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Butyl-3-chloro-4,5-dimethyloxolan-2-one involves its interaction with specific molecular targets. The chlorine atom and the oxolane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The butyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

    4,5-Dimethyloxolan-2-one: Lacks the butyl and chlorine substituents, resulting in different reactivity and applications.

    3-Chloro-4,5-dimethyloxolan-2-one: Similar structure but without the butyl group, affecting its chemical properties.

    5-Butyl-4,5-dimethyloxolan-2-one: Lacks the chlorine atom, leading to different reactivity in substitution reactions.

Uniqueness: 5-Butyl-3-chloro-4,5-dimethyloxolan-2-one is unique due to the presence of both the butyl and chlorine substituents, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

93179-72-7

Molecular Formula

C10H17ClO2

Molecular Weight

204.69 g/mol

IUPAC Name

5-butyl-3-chloro-4,5-dimethyloxolan-2-one

InChI

InChI=1S/C10H17ClO2/c1-4-5-6-10(3)7(2)8(11)9(12)13-10/h7-8H,4-6H2,1-3H3

InChI Key

NSPUBNRDBOHXIX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(C(C(=O)O1)Cl)C)C

Origin of Product

United States

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